Amorfrutin B
Overview
Description
Amorfrutin B is a natural compound that acts as an efficient peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties . It has been identified as a selective modulator of the PPARγ receptor, which has recently been recognized as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage .
Synthesis Analysis
Amorfrutin B has been synthesized from amorfrutin A ethyl ester through a seven-step sequence involving the Johnson–Claisen rearrangement . Other studies have reported the synthesis of amorfrutin B through a unified method from a common precursor prepared using a polyketide aromatization reaction .Molecular Structure Analysis
The molecular structure of Amorfrutin B is C26H32O4 . The geranyl side chain of amorfrutin B is responsible for its particularly high affinity to PPARγ .Chemical Reactions Analysis
The key core structures of Amorfrutin B were synthesized from β-keto dioxinone esters through a magnesium (II) mediated regioselective C-acylation, palladium catalyzed decarboxylative allylic rearrangement, and dehydrative cyclization .Scientific Research Applications
1. Diabetes Management and Metabolic Disorders
Amorfrutin B has been studied for its potential in treating diabetes and related metabolic disorders. It is known to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating lipid and glucose metabolism. Studies have shown that amorfrutin B can improve insulin sensitivity and glucose tolerance without inducing weight gain, which is a common side effect of some diabetes medications. This suggests its potential as a therapeutic or dietary supplement for managing type 2 diabetes and related conditions (de Groot et al., 2013), (Weidner et al., 2013).
2. Neuroprotective Effects
Research has indicated that amorfrutin B might have neuroprotective properties, particularly in conditions such as hypoxia and ischemia. It appears to protect brain neurons from degeneration induced by these conditions. The mechanism involves promoting mitochondrial integrity and inhibiting reactive oxygen species activity, suggesting its potential application in stroke therapy and other neurological conditions (Wnuk et al., 2021).
3. Anti-inflammatory and Anticancer Properties
Amorfrutin B also shows promise in treating inflammation and certain types of cancer. It has been observed to reduce the expression of inflammation mediators and exhibit antiproliferative effects on various cancer cell lines, including colorectal, prostate, and breast cancer cells. These effects are due to its interaction with PPARγ and other related molecular pathways, positioning amorfrutin B as a candidate for developing new anticancer drugs (Fuhr et al., 2015), (Weidner et al., 2016).
4. Potential in Drug Development and Quality Control
Studies have also focused on the synthesis and analysis of amorfrutin B, contributing to its potential development as a pharmaceutical compound. Methods for the synthesis, purification, and quantitative analysis of amorfrutin B have been established, which are crucial for its future application in drug development and quality control of related products (Fujita et al., 2020), (Chen et al., 2016).
properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNIJLWIVUCTHW-CPNJWEJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amorfrutin B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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